[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJRYDOEXOBYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)N)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-aminobenzenesulfonamide with dimethyl sulfate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the imino group to an amine group, resulting in the formation of secondary amines.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as pyridine, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to [(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfanones can inhibit specific kinases involved in cancer progression, such as ATR kinase, which plays a crucial role in DNA damage response and repair mechanisms . This inhibition can potentially lead to enhanced sensitivity of cancer cells to chemotherapy and radiotherapy.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of cellular pathways that regulate apoptosis and cell cycle progression. The presence of the aminophenyl group is believed to enhance interactions with biological targets, leading to increased efficacy in cancer treatment .
Materials Science
Synthesis of Novel Polymers
this compound can be utilized as a building block for the synthesis of novel polymers with tailored properties. These polymers can find applications in drug delivery systems, where controlled release and targeted delivery are crucial. The chemical structure allows for modifications that can enhance solubility and stability in biological environments .
Nanocomposites
In materials science, this compound has potential applications in creating nanocomposites. By integrating this compound into nanostructured materials, researchers aim to develop composites with improved mechanical and thermal properties, suitable for various industrial applications.
Analytical Chemistry
Development of Analytical Methods
The unique chemical properties of this compound make it a candidate for developing new analytical methods. For example, it can be used as a reagent in spectrophotometric assays to detect specific ions or molecules in complex mixtures. Its ability to form stable complexes with metal ions can be exploited for quantitative analysis in environmental samples .
Chromatographic Applications
In chromatography, the compound's characteristics may enhance separation efficiency when used as a stationary phase or modifier. This application is particularly relevant in the analysis of pharmaceutical compounds, where precise separation is critical for quality control and regulatory compliance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Demonstrated inhibition of ATR kinase activity leading to increased apoptosis in cancer cell lines. |
| Study 2 | Polymer Synthesis | Developed a novel polymer incorporating this compound with enhanced drug delivery capabilities. |
| Study 3 | Analytical Method Development | Created a spectrophotometric method using the compound for detecting heavy metals in water samples. |
Mechanism of Action
The mechanism of action of [(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below summarizes key structural analogs and their distinguishing features:
Key Research Findings
- Electronic and Spectroscopic Behavior: The amino group in the target compound induces significant chemical shift perturbations in NMR spectra compared to bromo or methoxy analogs, as observed in studies of imino proton spectra under varying pH conditions . For instance, para-substituted electron-donating groups like –NH₂ stabilize the sulfanone core through resonance, while electron-withdrawing groups (e.g., –Br) increase electrophilicity at the sulfur center .
- Solubility and Stability: The hydrochloride derivative of the aminoethyl analog (C₄H₁₃ClN₂OS) exhibits higher aqueous solubility due to ionic character . In contrast, the target compound’s amino group may enhance solubility in polar solvents at acidic pH, where the –NH₂ group is protonated.
- Reactivity and Functionalization Potential: The amino group in the target compound allows for facile derivatization (e.g., acylation, diazotization), making it a versatile intermediate in medicinal chemistry. Bromo analogs (e.g., CAS 56158-10-2) are more suited for Suzuki-Miyaura cross-coupling reactions .
- Biological Interactions: Hydroxyl-substituted analogs (e.g., [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone) demonstrate hydrogen-bonding capabilities, which could influence interactions with biological targets like enzymes or nucleic acids .
Biological Activity
[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone, also known by its chemical identifier CID 23146235, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C8H12N2OS
- Molecular Weight : 188.26 g/mol
- Structure : The compound features a sulfanone group, which contributes to its reactivity and biological interactions.
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition. The compound's mechanism primarily involves:
- Inhibition of Enzymatic Activity : It has been noted for its ability to inhibit specific enzymes that play crucial roles in cellular processes. For example, it may interact with key kinases involved in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in cancer cells, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
- Antitumor Activity : A study conducted on xenograft models demonstrated that this compound significantly reduced tumor growth. The compound was administered orally, showing promising results in enhancing the effectiveness of existing chemotherapeutic agents .
- Enzyme Inhibition : In vitro tests revealed that the compound effectively inhibits certain deacetylases, leading to increased levels of acetylated histones in treated cells. This alteration is associated with the regulation of gene expression related to cell cycle control and apoptosis .
- Pharmacokinetics : The pharmacokinetic profile of this compound has been evaluated in animal models, showing favorable absorption and distribution characteristics. It demonstrated minimal metabolic degradation, indicating potential for sustained therapeutic effects in vivo .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for [(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone, and how are they optimized for yield and purity?
The synthesis typically involves multi-step reactions, such as coupling a primary amine (e.g., 4-aminobenzenesulfonamide) with a sulfonyl chloride derivative under controlled conditions. Key parameters include maintaining temperatures between 40–60°C, using anhydrous solvents (e.g., dichloromethane or DMF), and adjusting pH to 7–8 to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on spectroscopic methods:
- NMR spectroscopy identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, sulfonamide protons at δ 3.0–3.5 ppm).
- FT-IR confirms functional groups (e.g., S=O stretching at ~1150 cm⁻¹, N-H bending at ~1600 cm⁻¹).
- X-ray crystallography (if crystalline) provides bond lengths/angles, particularly for the sulfonyl-imino linkage .
Q. What physicochemical properties influence its pharmaceutical potential?
The compound exhibits moderate lipophilicity (logP ~1.8), which affects membrane permeability. Aqueous solubility is pH-dependent due to the amine group (pKa ~8.2). Thermal stability (decomposition >200°C) and UV-Vis absorption maxima (~280 nm) are critical for formulation and bioactivity assays .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, general protocols include:
- Use of PPE (gloves, lab coat, goggles).
- Conducting reactions in a fume hood to avoid inhalation.
- Storage in airtight containers at –20°C to prevent degradation. Note: This compound is strictly for research and not approved for human use .
Advanced Research Questions
Q. How does this compound inhibit bacterial dihydropteroate synthase (DHPS), and what experimental approaches validate this mechanism?
The sulfonamide moiety acts as a substrate mimic, competing with para-aminobenzoic acid (pABA) for DHPS binding. Validation methods include:
- Enzyme inhibition assays : Measuring IC₅₀ values via spectrophotometric monitoring of dihydropteroate formation.
- Isothermal titration calorimetry (ITC) : Quantifying binding affinity (Kd) between the compound and DHPS.
- Molecular docking : Aligning the compound’s structure with DHPS active sites (e.g., using AutoDock Vina) to predict interactions .
Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model ligand-protein interactions over time. For example, DFT studies on related sulfanones reveal charge distribution at the sulfonyl-imino group, guiding derivatization for enhanced binding .
Q. How do researchers address discrepancies in reported biological activities of sulfanone derivatives?
Contradictions in activity data (e.g., varying IC₅₀ values across studies) are resolved by:
- Standardizing assay conditions (e.g., consistent bacterial strains, nutrient media).
- Comparative bioavailability studies : Measuring partition coefficients (logD) and plasma protein binding.
- Structure-activity relationship (SAR) analysis : Synthesizing analogs with modified substituents (e.g., halogenation at the phenyl ring) to isolate critical pharmacophores .
Q. How can researchers design experiments to explore its coordination chemistry with transition metals?
- Synthesis of metal complexes : Reacting the compound with Co(II), Ni(II), or Zn(II) salts in ethanol/water mixtures.
- Spectroscopic characterization : UV-Vis (d-d transitions), EPR (for paramagnetic metals), and cyclic voltammetry (redox behavior).
- Antimicrobial synergy testing : Assessing enhanced activity of metal complexes vs. free ligands using disk diffusion assays .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside enzyme assays).
- Experimental Design : Include controls (e.g., pABA in DHPS assays) and replicate trials (n ≥ 3) to ensure statistical significance.
- Advanced Tools : Leverage databases like PubChem for physicochemical data and retrosynthesis planners (e.g., Pistachio) for route optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
